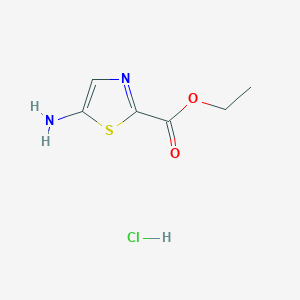

Ethyl 5-aminothiazole-2-carboxylate hydrochloride

Übersicht

Beschreibung

Ethyl 5-aminothiazole-2-carboxylate hydrochloride is a thiazole derivative featuring an amino group at position 5, an ethyl carboxylate ester at position 2, and a hydrochloride salt. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely used in pharmaceuticals and agrochemicals due to their bioactivity. The hydrochloride salt enhances solubility and stability, making it advantageous in drug formulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-aminothiazole-2-carboxylate hydrochloride typically involves the reaction of thiourea with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-aminothiazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Condensation Reactions: The carboxylate group can react with amines to form amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Ethyl 5-aminothiazole-2-carboxylate hydrochloride has shown promising anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. The compound's mechanism often involves cell cycle arrest and activation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-aminothiazole-2-carboxylate | Melanoma | <10 | Induction of apoptosis |

| Ethyl 5-aminothiazole-2-carboxylate | Pancreatic Cancer | <15 | Cell cycle arrest in S phase |

| Ethyl 5-aminothiazole-2-carboxylate | Chronic Myeloid Leukemia | <12 | Apoptotic and autophagic cell death |

Case Study: Antitumor Efficacy in Xenograft Models

In vivo studies using A375 xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth, correlating with increased apoptotic markers.

2. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes such as phosphodiesterase type 5 (PDE5). This inhibition suggests potential applications in treating erectile dysfunction and pulmonary hypertension.

3. Antimicrobial and Antifungal Properties

Research indicates that derivatives of this compound possess antimicrobial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents .

Industrial Applications

This compound is also utilized in the pharmaceutical industry for synthesizing various drugs due to its ability to serve as a building block for complex heterocyclic compounds. Its derivatives are involved in the development of agrochemicals and other industrial products .

Wirkmechanismus

The mechanism of action of ethyl 5-aminothiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for estrogen receptors or as an antagonist for adenosine receptors. These interactions can modulate various biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Ethyl 5-aminothiazole-2-carboxylate hydrochloride with structurally related thiazole and imidazole derivatives:

Key Observations :

- Positional Isomerism: Ethyl 2-aminothiazole-5-carboxylate is a positional isomer of the target compound, with the amino and ester groups reversed. This difference likely alters electronic properties and bioactivity.

- Salt Form: The hydrochloride salt in Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride increases polarity, improving aqueous solubility compared to non-salt analogs.

Research Findings and Limitations

- Solubility and Bioavailability : Hydrochloride salts (e.g., ) generally exhibit superior solubility, a critical factor in drug development.

- Positional Isomerism Impact: The amino group’s position (C2 vs. C5) influences hydrogen bonding and intermolecular interactions, affecting binding affinity in biological targets .

- Data Gaps: Direct pharmacological or thermodynamic data for this compound is absent in the provided evidence, necessitating extrapolation from analogs.

Biologische Aktivität

Ethyl 5-aminothiazole-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is a derivative of the thiazole family, characterized by its unique functional groups that contribute to its biological activity. It is commonly used as a building block in the synthesis of various heterocyclic compounds and has been employed in studies focused on enzyme inhibitors and receptor ligands.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives of 2-aminothiazole have shown significant activity against various cancer cell lines, including melanoma and pancreatic cancer. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-aminothiazole-2-carboxylate | Melanoma | <10 | Induction of apoptosis |

| Ethyl 5-aminothiazole-2-carboxylate | Pancreatic Cancer | <15 | Cell cycle arrest in S phase |

| Ethyl 5-aminothiazole-2-carboxylate | Chronic Myeloid Leukemia | <12 | Apoptotic and autophagic cell death |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 50 | Ceftriaxone |

| Escherichia coli | 40 | Ciprofloxacin |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been shown to act as a ligand for estrogen receptors and as an antagonist for adenosine receptors, modulating various signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using A375 xenograft models demonstrated that this compound significantly inhibited tumor growth. The treatment led to increased apoptotic markers, suggesting its potential as an effective anticancer therapy .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition revealed that derivatives of this compound could inhibit phosphodiesterase type 5 (PDE5) with promising efficacy. This finding opens avenues for its use in treating erectile dysfunction and pulmonary hypertension .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-aminothiazole-2-carboxylate hydrochloride with high purity?

Methodological Answer: Synthesis typically involves coupling reactions between thiazole precursors and ethyl carboxylate derivatives under controlled conditions. For example, catalyst-free methods in aqueous ethanol can minimize side reactions and improve yield . Key steps include:

- Reagent Selection : Use 2-aminothiazole derivatives and ethyl chloroformate in ethanol.

- Reaction Optimization : Adjust pH (acidic/basic) to favor nucleophilic substitution at the thiazole’s 5-position.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Melting Point Analysis : Compare observed values (e.g., 206–208°C for analogous compounds) with literature data .

- Spectroscopy :

- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Collect solid spills mechanically; avoid water to prevent exothermic reactions .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Temperature : Store as a powder at -20°C to prevent degradation; solutions in anhydrous ethanol should be kept at -80°C for long-term stability .

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) vs. ethanol/water mixtures to reduce competing ester hydrolysis .

- Temperature Gradients : Perform reactions at 0–5°C to suppress thermal decomposition of intermediates.

- Catalyst-Free Approaches : Eliminate metal catalysts (e.g., Pd) to avoid contamination; monitor reaction progress via TLC .

Q. What analytical strategies are effective in resolving contradictions between theoretical and observed spectral data?

Methodological Answer:

- Dynamic NMR : Resolve rotational isomers or tautomers causing split peaks in 1H NMR .

- X-ray Crystallography : Confirm absolute configuration if unexpected NOE correlations or coupling constants arise.

- DFT Calculations : Compare computed vs. experimental IR/UV spectra to identify electronic structure discrepancies .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways in ethanol/water systems.

- Density Functional Theory (DFT) : Calculate activation energies for substitution at the thiazole’s 5-position .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

- Solubility Profiling : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess pH-dependent dissolution .

- Bioavailability Assays : Conduct permeability tests (e.g., Caco-2 cell models) to evaluate intestinal absorption of the hydrochloride vs. freebase form.

- Stability Studies : Monitor salt dissociation in plasma using LC-MS to correlate with pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSBSQNMRISXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-69-8 | |

| Record name | 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.